molecular formula C16H18N2OS B2599980 N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2191265-37-7

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2599980
CAS No.: 2191265-37-7
M. Wt: 286.39
InChI Key: JIOGEASPEXUCIY-UHFFFAOYSA-N
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Description

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring substituted with a benzyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves the reaction of a pyrrolidine derivative with a benzyl halide and a thiophene derivative. One common method includes the use of N-benzylpyrrolidine-1-carboxamide as a starting material, which is then reacted with thiophene-3-carboxylic acid under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide: Similar structure but with the thiophene ring in a different position.

    N-benzyl-3-(furan-3-yl)pyrrolidine-1-carboxamide: Contains a furan ring instead of a thiophene ring.

    N-benzyl-3-(pyridin-3-yl)pyrrolidine-1-carboxamide: Features a pyridine ring instead of a thiophene ring.

Uniqueness

N-benzyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .

Properties

IUPAC Name

N-benzyl-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(17-10-13-4-2-1-3-5-13)18-8-6-14(11-18)15-7-9-20-12-15/h1-5,7,9,12,14H,6,8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOGEASPEXUCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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